5-{[4-(Dimethylamino)phenyl]methylene}-1,3-thiazolidine-2,4-dione
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Overview
Description
5-{[4-(Dimethylamino)phenyl]methylene}-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, anti-inflammatory, and anticancer properties . This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a methylene bridge connected to a dimethylaminophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Dimethylamino)phenyl]methylene}-1,3-thiazolidine-2,4-dione typically involves a multicomponent reaction. One common method includes the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This one-pot reaction yields the desired thiazolidinedione derivative with good selectivity and yield.
Industrial Production Methods
Industrial production of thiazolidinedione derivatives often employs green chemistry approaches to enhance yield and reduce environmental impact. Techniques such as nano-catalysis and the use of deep eutectic solvents have been explored to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Dimethylamino)phenyl]methylene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidine ring and the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
5-{[4-(Dimethylamino)phenyl]methylene}-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-{[4-(Dimethylamino)phenyl]methylene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit enzymes involved in metabolic pathways, leading to its biological effects. For example, it may inhibit lipoxygenase, an enzyme involved in inflammation, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Rosiglitazone: Similar to pioglitazone, used for its antidiabetic properties.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Uniqueness
5-{[4-(Dimethylamino)phenyl]methylene}-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the dimethylaminophenyl group, which imparts distinct biological activities and chemical reactivity compared to other thiazolidinedione derivatives .
Properties
Molecular Formula |
C12H12N2O2S |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2S/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16)/b10-7- |
InChI Key |
FONFGNGCCZIGRM-YFHOEESVSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
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